molecular formula C19H15ClF6N6O3 B2559376 5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)-4,5-dihydro-1,2-oxazole-3-carboxamide CAS No. 321432-28-4

5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B2559376
CAS No.: 321432-28-4
M. Wt: 524.81
InChI Key: CUMQCPKSDHVIIN-UHFFFAOYSA-N
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Description

This compound is a multifunctional heterocyclic molecule featuring a 4,5-dihydro-1,2-oxazole (isoxazoline) core substituted with a carboxamide group at position 2. Key structural elements include:

  • A 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety linked via an aminomethyl group.
  • A urea-derived carbamoyl bridge connecting the isoxazoline core to a 3-(trifluoromethyl)phenyl group.
  • Two trifluoromethyl (CF₃) groups and a chlorine atom, which enhance lipophilicity and metabolic stability .

Properties

IUPAC Name

1-[[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF6N6O3/c20-13-5-10(19(24,25)26)7-27-15(13)28-8-12-6-14(32-35-12)16(33)30-31-17(34)29-11-3-1-2-9(4-11)18(21,22)23/h1-5,7,12H,6,8H2,(H,27,28)(H,30,33)(H2,29,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMQCPKSDHVIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)CNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF6N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)-4,5-dihydro-1,2-oxazole-3-carboxamide involves multiple stepsReaction conditions often involve the use of solvents such as dichloromethane and reagents like trifluoromethyl iodide and pyridine derivatives .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)-4,5-dihydro-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The exact pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis:

Structural Analogues with Pyridine/Isoxazole Cores
Compound Name / ID (CAS or Ref) Core Structure Key Substituents Notable Features
Target Compound 4,5-Dihydro-1,2-oxazole 3-Carboxamide, 3-chloro-5-CF₃-pyridin-2-yl, 3-CF₃-phenyl Dual CF₃ groups, urea linkage
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide Pyridine 5-Chloro, 6-oxo, 3-CF₃-benzyl Single CF₃ group, ester-like carboxamide
N-{6-Amino-5-[2-chloro-3-(trifluoromethyl)phenyl]pyridin-2-yl}-3-methylisoxazole-4-carboxamide Pyridine + Isoxazole 2-Chloro-3-CF₃-phenyl, 3-methylisoxazole Amino-pyridine hybrid, single CF₃

Key Observations :

  • The target compound’s dual CF₃ groups distinguish it from analogs like and , which have only one CF₃. This may enhance hydrophobic interactions in target binding .
Physicochemical Properties
Property Target Compound 5-Chloro-N-(2,4-difluorophenyl)-... N-{6-Amino-5-[2-chloro-3-(trifluoromethyl)phenyl]...
Molecular Weight ~550 g/mol (estimated) 434.77 g/mol 437.83 g/mol
Halogen Content 1 Cl, 2 CF₃ 1 Cl, 1 CF₃, 2 F 1 Cl, 1 CF₃
Hydrogen Bond Donors 3 (NH groups) 2 3
LogP (Predicted) High (CF₃ groups) Moderate (single CF₃) Moderate

Implications :

  • The urea group may mitigate solubility issues by introducing hydrogen-bonding capacity .

Research Findings and Methodological Considerations

Computational Similarity Assessment

Using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients , the target compound would likely show moderate similarity (~0.6–0.7) to and , driven by shared pyridine/carboxamide motifs but diverging in CF₃ substitution .

Biological Activity

The compound 5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)-4,5-dihydro-1,2-oxazole-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features several key structural elements:

  • A pyridine ring with chloro and trifluoromethyl substitutions.
  • An oxazole moiety that contributes to the compound's chemical reactivity.
  • A carboxamide group that may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in cellular pathways, affecting processes like metabolism and signal transduction.
  • Receptor binding : It may bind to various receptors, modulating their activity and influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have demonstrated that the compound possesses significant anticancer properties. For instance:

  • It showed an IC50 value of approximately 5.85μM5.85\,\mu M against certain cancer cell lines, indicating potent activity comparable to established chemotherapeutics like 5-Fluorouracil .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary data suggest:

  • Effective inhibition of bacterial strains, potentially useful in developing new antibiotics.

Case Studies

  • Study on Anticancer Efficacy
    • In a study assessing the efficacy of various compounds on cancer cell lines (MCF-7 and A549), this compound exhibited notable growth inhibition with an IC50 value of 3.0μM3.0\,\mu M for the A549 line . This suggests a promising role in cancer therapy.
  • Mechanistic Insights
    • Research exploring the mechanism revealed that the compound inhibits specific pathways associated with cell proliferation and survival, particularly through modulation of apoptotic pathways .

Data Tables

Biological ActivityIC50 Value (µM)Target Cell Line
Anticancer5.85MCF-7
AntimicrobialTBDVarious Bacteria

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